1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)8-2-3-9-5-12-6-10(9)4-8/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYLJWWBDQIWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(COC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214150-20-6 | |
| Record name | 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of 2,3-dihydrobenzofuran with an appropriate alkylating agent under basic conditions. For instance, the reaction of 2,3-dihydrobenzofuran with acetyl chloride in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of benzofuran compounds. For instance, a derivative similar to 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one has shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that certain benzofuran derivatives exhibited cytotoxic effects against various human cancer cell lines, suggesting that this class of compounds could serve as a basis for developing new anticancer agents .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Research indicates that certain benzofuran analogues can protect against oxidative stress and neuronal damage. This effect is particularly relevant in the context of neurodegenerative diseases and conditions such as stroke and traumatic brain injury . The ability to scavenge free radicals and inhibit lipid peroxidation has been noted as a critical mechanism for these protective effects.
Synthesis of Derivatives
The synthesis of this compound derivatives has been explored to enhance biological activity. Various synthetic routes have been developed to modify the benzofuran core structure, leading to compounds with improved potency and selectivity for specific biological targets. For example, modifications at the benzene ring have been shown to influence the anticancer activity significantly .
Study on Anticancer Activity
A notable study focused on the synthesis and evaluation of new benzofuran derivatives demonstrated that specific modifications led to enhanced cytotoxicity against breast cancer cells. The study utilized a series of in vitro assays to assess the effectiveness of these compounds, revealing that certain derivatives exhibited IC50 values in the low micromolar range .
Neuroprotective Mechanisms
Another study investigated the neuroprotective effects of a related compound in animal models of traumatic brain injury. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and inflammation in brain tissue, suggesting its potential use in clinical settings for neuroprotection .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one with analogous compounds, focusing on structural variations, substituent effects, and reported applications.
Structural and Molecular Comparisons
Biological Activity
1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one is an organic compound belonging to the benzofuran class, characterized by a fused benzene and furan ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, highlighting research findings, case studies, and data tables that illustrate its pharmacological potential.
Structural Characteristics
The molecular formula of this compound is C10H10O, with a molecular weight of approximately 150.19 g/mol. The presence of a ketone functional group enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound may exert its effects through enzyme inhibition or receptor binding, modulating critical biological pathways. Factors such as solubility, stability, and the presence of functional groups significantly influence its pharmacokinetics (absorption, distribution, metabolism, and excretion).
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.005 mg/mL |
| Escherichia coli | 0.010 mg/mL |
| Pseudomonas aeruginosa | 0.020 mg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The findings revealed varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Therapeutic Index (TI) |
|---|---|---|
| K562 (Leukemia) | 25 | >4 |
| HeLa (Cervical) | 30 | >3 |
| MCF-7 (Breast) | 40 | >2 |
The therapeutic index indicates that this compound could selectively target cancer cells while sparing normal cells.
Case Study 1: Antibacterial Efficacy
In a clinical study assessing the antibacterial efficacy of various benzofuran derivatives, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the compound's structural features contribute to its enhanced antibacterial activity.
Case Study 2: Apoptosis Induction in Cancer Cells
Another study focused on the apoptotic effects of this compound in K562 leukemia cells. Flow cytometry analysis demonstrated that exposure to this compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one?
A common synthesis approach involves Friedel-Crafts acylation of dihydrobenzofuran derivatives using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). For example, refluxing 1,3-dihydro-2-benzofuran with acetyl chloride in dichloroethane (DCE) under anhydrous conditions yields the target compound. Reaction progress can be monitored via TLC or GC-MS, and purification is typically achieved via column chromatography using silica gel and ethyl acetate/hexane eluents .
Q. How can the molecular structure of this compound be verified experimentally?
X-ray crystallography is the gold standard for structural confirmation. The compound crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles consistent with its IUPAC-defined structure. Refinement using SHELXL (via SHELX software suite) provides precise atomic coordinates and thermal displacement parameters . Alternative methods include NMR (¹H/¹³C) and FT-IR spectroscopy to confirm functional groups like the ketone (C=O stretch at ~1700 cm⁻¹) and dihydrobenzofuran ring .
Q. What analytical techniques are recommended for purity assessment?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30).
- GC-MS : Electron ionization (EI) at 70 eV to confirm molecular ion peaks (m/z = 162.18 for C₁₀H₁₀O₂).
- Melting Point : Compare observed values (e.g., 92–94°C) with literature data .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Discrepancies in ¹H NMR signals (e.g., aromatic proton splitting patterns) may arise from solvent effects or impurities. To mitigate:
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?
The ketone group and electron-rich benzofuran moiety enable Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
Q. How can computational modeling elucidate its potential biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Parameterize the compound’s structure with Gaussian 16 (B3LYP/6-31G*).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions with PyMOL .
Data Contradiction & Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
Variability often stems from moisture-sensitive steps (e.g., Friedel-Crafts acylation). Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
